Cas no 508177-67-1 (5-Aminomethyl-2-fluoroanisole)
5-Aminomethyl-2-fluoroanisole Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluoro-3-methoxybenzylamine
- 5-(Aminomethyl)-2-fluoroanisole
- Benzenemethanamine, 4-fluoro-3-methoxy- (9CI)
- 3-methoxy-4-fluorobenzylamine
- 4-fluoro-3-methoxy-benzylamine
- 5-Aminomethyl-2-fluoroanisole
- ACMC-209kq8
- AG-F-71196
- ANW-31134
- CTK4J3199
- SureCN943423
-
- MDL: MFCD04116362
- Inchi: 1S/C8H10FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5,10H2,1H3
- InChI Key: CBODMDXBVNUXJY-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1OC)CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
Experimental Properties
- Density: 1.127±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 242.5±25.0 ºC (760 Torr),
- Flash Point: 100.4±23.2 ºC,
- Solubility: Slightly soluble (3.6 g/l) (25 º C),
5-Aminomethyl-2-fluoroanisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853525-5g |
5-(Aminomethyl)-2-fluoroanisole |
508177-67-1 | 95% | 5g |
¥2,093.00 | 2022-01-10 | |
| Fluorochem | 013343-250mg |
4-Fluoro-3-methoxybenzylamine |
508177-67-1 | 98% | 250mg |
£40.00 | 2022-03-01 | |
| Fluorochem | 013343-1g |
4-Fluoro-3-methoxybenzylamine |
508177-67-1 | 98% | 1g |
£80.00 | 2022-03-01 | |
| Fluorochem | 013343-5g |
4-Fluoro-3-methoxybenzylamine |
508177-67-1 | 98% | 5g |
£305.00 | 2022-03-01 | |
| Fluorochem | 013343-25g |
4-Fluoro-3-methoxybenzylamine |
508177-67-1 | 98% | 25g |
£738.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853525-1g |
5-(Aminomethyl)-2-fluoroanisole |
508177-67-1 | 95% | 1g |
¥634.00 | 2022-01-10 | |
| TRC | A613800-250mg |
5-Aminomethyl-2-fluoroanisole |
508177-67-1 | 250mg |
$ 87.00 | 2023-04-19 | ||
| TRC | A613800-500mg |
5-Aminomethyl-2-fluoroanisole |
508177-67-1 | 500mg |
$ 133.00 | 2023-04-19 | ||
| TRC | A613800-1g |
5-Aminomethyl-2-fluoroanisole |
508177-67-1 | 1g |
$ 170.00 | 2022-06-08 | ||
| TRC | A613800-2.5g |
5-Aminomethyl-2-fluoroanisole |
508177-67-1 | 2.5g |
$ 414.00 | 2023-04-19 |
5-Aminomethyl-2-fluoroanisole Suppliers
5-Aminomethyl-2-fluoroanisole Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 5-Aminomethyl-2-fluoroanisole
Professional Introduction to 5-Aminomethyl-2-fluoroanisole (CAS No. 508177-67-1)
5-Aminomethyl-2-fluoroanisole, with the chemical formula C₇H₈FN₂, is a fluorinated aromatic amine derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 508177-67-1, exhibits unique structural and electronic properties that make it a valuable intermediate in the synthesis of various biologically active molecules. Its molecular structure combines the versatility of an amine group with the electron-withdrawing effect of a fluorine atom, positioned on a methoxy-substituted benzene ring, which contributes to its reactivity and potential applications.
The significance of 5-Aminomethyl-2-fluoroanisole lies in its role as a building block for more complex pharmacophores. The presence of both an amino and a fluoro group on the aromatic core allows for diverse functionalization strategies, enabling chemists to tailor its properties for specific applications. In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. This has spurred extensive research into developing novel fluorinated derivatives for therapeutic purposes.
Recent studies have highlighted the potential of 5-Aminomethyl-2-fluoroanisole in the development of small-molecule inhibitors targeting various biological pathways. For instance, researchers have explored its utility in designing kinase inhibitors, where the fluorine atom can modulate binding interactions with protein targets. The amine group provides a nucleophilic site for further derivatization, allowing for the introduction of additional pharmacophoric elements. Such modifications can enhance selectivity and efficacy, making this compound a promising candidate for drug discovery efforts.
In addition to its applications in kinase inhibition, 5-Aminomethyl-2-fluoroanisole has been investigated for its role in antiviral and anticancer therapies. The fluoro group's ability to influence electronic properties can lead to improved drug-receptor interactions, while the amino group offers opportunities for hydrogen bonding and other non-covalent interactions crucial for molecular recognition. These characteristics have prompted investigations into its derivatives as potential candidates for treating infectious diseases and cancers.
The synthesis of 5-Aminomethyl-2-fluoroanisole typically involves multi-step organic transformations that highlight its synthetic versatility. One common approach includes the nucleophilic substitution of a halogenated derivative of anisole with an amine source, followed by fluorination under controlled conditions. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These developments are crucial for scaling up production while maintaining environmental standards.
The chemical properties of 5-Aminomethyl-2-fluoroanisole also make it a valuable tool in materials science. Its ability to undergo cross-coupling reactions with various electrophiles allows for the construction of complex polymers and functional materials. Researchers have leveraged these reactions to create novel materials with tailored electronic and optical properties, which could find applications in organic electronics and advanced coatings.
The pharmacological evaluation of 5-Aminomethyl-2-fluoroanisole has revealed several interesting findings. In vitro studies have demonstrated its potential as a scaffold for developing new therapeutic agents by modulating key biological targets. The compound's interaction with enzymes and receptors has been studied using computational modeling techniques, which help predict its binding affinity and potential side effects. These computational approaches are essential for guiding experimental design and optimizing drug candidates before they enter clinical trials.
The future prospects of 5-Aminomethyl-2-fluoroanisole are promising, with ongoing research focusing on expanding its applications in medicinal chemistry and materials science. Innovations in synthetic methodologies are expected to further enhance its accessibility and utility. Collaborative efforts between academia and industry are likely to drive the development of new derivatives with enhanced therapeutic potential.
In conclusion, 5-Aminomethyl-2-fluoroanisole (CAS No. 508177-67-1) is a multifaceted compound with significant implications in pharmaceuticals and advanced materials. Its unique structural features offer opportunities for designing innovative therapeutics and functional materials. As research continues to uncover new applications, this compound is poised to play an increasingly important role in addressing global challenges in health and technology.
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